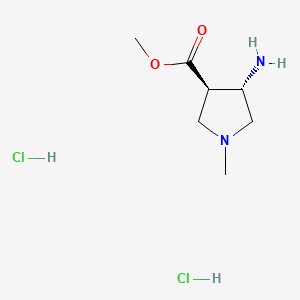
Methyl trans-4-amino-1-methyl-pyrrolidine-3-carboxylate dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl trans-4-amino-1-methyl-pyrrolidine-3-carboxylate dihydrochloride is a chemical compound with the molecular formula C7H14N2O2·2HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl trans-4-amino-1-methyl-pyrrolidine-3-carboxylate dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors. One common method involves the cyclization of amino acids or their derivatives.
Introduction of Functional Groups: Functional groups such as the amino and carboxylate groups are introduced through various chemical reactions, including substitution and addition reactions.
Methylation: The methyl group is introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.
Purification Techniques: Such as crystallization, distillation, and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Methyl trans-4-amino-1-methyl-pyrrolidine-3-carboxylate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carboxylate groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield N-oxides or carboxylic acids.
Reduction: Can produce amines or alcohols.
Substitution: Results in various substituted derivatives.
Scientific Research Applications
Methyl trans-4-amino-1-methyl-pyrrolidine-3-carboxylate dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of methyl trans-4-amino-1-methyl-pyrrolidine-3-carboxylate dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound, which lacks the amino and carboxylate groups.
Prolinol: A derivative of pyrrolidine with a hydroxyl group.
Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups.
Uniqueness
Methyl trans-4-amino-1-methyl-pyrrolidine-3-carboxylate dihydrochloride is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it valuable for specific applications where other pyrrolidine derivatives may not be suitable.
Properties
Molecular Formula |
C7H16Cl2N2O2 |
|---|---|
Molecular Weight |
231.12 g/mol |
IUPAC Name |
methyl (3R,4S)-4-amino-1-methylpyrrolidine-3-carboxylate;dihydrochloride |
InChI |
InChI=1S/C7H14N2O2.2ClH/c1-9-3-5(6(8)4-9)7(10)11-2;;/h5-6H,3-4,8H2,1-2H3;2*1H/t5-,6-;;/m1../s1 |
InChI Key |
WTWBZDMYGRTXFD-BNTLRKBRSA-N |
Isomeric SMILES |
CN1C[C@H]([C@@H](C1)N)C(=O)OC.Cl.Cl |
Canonical SMILES |
CN1CC(C(C1)N)C(=O)OC.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















